tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound known for its unique structure and properties. It is often used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a type of “click chemistry” reaction. This compound is valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cell cytotoxicity .
Scientific Research Applications
tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is widely used in scientific research due to its role as a ligand in CuAAC reactions. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used to create complex molecular structures. In biology and medicine, it is used for bioconjugation and in vivo imaging of glycans. In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
The compound acts as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is known to accelerate reaction rates and suppress cell cytotoxicity . The compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, affecting various cellular functions.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. In the context of click chemistry, the compound facilitates the formation of a triazole ring, a process that is integral to the synthesis of many biologically active compounds . The downstream effects of these pathways can vary widely, depending on the specific targets and the cellular context.
Pharmacokinetics
It is known that the compound is water-soluble , which can influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and the biochemical pathways it affects. In the context of click chemistry, the compound can facilitate the synthesis of a wide range of biologically active compounds . These compounds can have various effects on cellular functions, potentially leading to changes in cell signaling, immune response, and metabolic regulation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH, temperature, and presence of other molecules can affect the rate and efficiency of the CuAAC reaction . Additionally, the compound’s water solubility can influence its distribution within the body and its interaction with its targets .
Preparation Methods
The synthesis of tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the tert-butyl ester group. The reaction conditions often require the use of copper catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
This compound primarily undergoes click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Common reagents used in these reactions include copper(I) salts and various azides and alkynes. The major products formed from these reactions are triazole-linked compounds, which are useful in various chemical biology experiments .
Comparison with Similar Compounds
Similar compounds include other ligands used in CuAAC reactions, such as tris(benzyltriazolylmethyl)amine (TBTA) and bis(1,2,3-triazol-4-yl)methylamine (BTTAA). Compared to these compounds, tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate offers improved water solubility and reduced cytotoxicity, making it more suitable for bioconjugation and in vivo applications .
Properties
IUPAC Name |
tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-12(2,3)20-11(18)17-6-5-13(9(7-17)19-13)10-14-8-15-16(10)4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBGWKNNJIGQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=NC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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